5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine
Description
Historical Context and Development
The development of this compound can be traced back to the broader historical exploration of pyrazolopyridine compounds, which gained significant attention in the pharmaceutical industry during the late 20th century. The systematic study of pyrazole scaffolds began in earnest during the 2011-2020 decade, when researchers recognized the remarkable prevalence of these structures in bioactive molecules ranging from anticoagulants to fungicides. The specific compound this compound emerged as part of efforts to develop more efficient synthetic methodologies for accessing substituted pyrazolopyridines.
The synthetic approach to pyrazolo[4,3-b]pyridines underwent significant evolution with the development of novel protocols based on readily available starting materials. A particularly notable advancement came with the development of efficient methods utilizing 2-chloro-3-nitropyridines as starting materials, employing a sequence of nucleophilic aromatic substitution and modified Japp-Klingemann reactions. This methodology offered several advantages including the utilization of stable arenediazonium tosylates and operational simplicity, combining azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner.
The historical significance of this compound is further enhanced by its role as a representative member of the broader pyrazolopyridine family, which has been extensively studied for pharmaceutical applications. The systematic exploration of structure-activity relationships within this class of compounds has led to a deeper understanding of how specific substitution patterns, such as the chlorine and methyl substituents in this compound, influence biological activity and chemical reactivity.
Significance in Heterocyclic Chemistry
This compound holds considerable significance within the field of heterocyclic chemistry due to its unique structural features and versatile reactivity profile. The compound represents a fusion of two important nitrogen-containing heterocycles: pyrazole and pyridine, creating a bicyclic system that exhibits properties distinct from either individual ring system. This fusion results in a compound with enhanced stability and unique electronic properties that make it particularly valuable for various chemical transformations.
The presence of both chlorine and methyl substituents on the pyrazolopyridine core provides multiple sites for further functionalization, making this compound an excellent building block for the synthesis of more complex molecular architectures. The chlorine atom at the 5-position serves as a versatile leaving group for nucleophilic substitution reactions, while the methyl group at the 3-position can undergo various transformations including oxidation and metalation reactions. This dual functionality allows for the systematic modification of the compound to access diverse derivative structures.
From a theoretical perspective, the compound exhibits interesting electronic properties due to the electron-withdrawing nature of the chlorine substituent and the electron-donating character of the methyl group. This electronic distribution influences the reactivity of different positions on the ring system, providing opportunities for regioselective chemical transformations. The compound also demonstrates the principles of aromaticity and conjugation within fused ring systems, making it an excellent subject for studying fundamental concepts in heterocyclic chemistry.
The synthetic accessibility of this compound through established methodologies has made it a valuable intermediate in the preparation of more complex heterocyclic systems. Research has shown that pyrazolo[4,3-b]pyridines can be synthesized efficiently using modified synthetic protocols that combine multiple reaction steps in a single operation, reducing overall synthetic complexity and improving yields.
Overview of Pyrazolopyridine Scaffold in Chemical Research
The pyrazolopyridine scaffold, exemplified by this compound, has emerged as one of the most promising pharmacophores in modern drug design and discovery. This scaffold represents the result of fusion between pyrazole and pyridine rings, creating a structural framework that combines the beneficial properties of both heterocyclic systems. The potent pharmacological activity observed in pyrazolopyridine compounds is believed to arise from the synergistic effects of the pyrazole and pyridine moieties within a single molecular framework.
Research conducted over the past decade has demonstrated the remarkable versatility of the pyrazolopyridine scaffold in addressing a wide range of therapeutic targets. Studies have shown that compounds containing this structural motif exhibit significant activity against various diseases including cancer, microbial infections, and inflammatory conditions. The scaffold has proven particularly valuable in the development of kinase inhibitors, where the bicyclic structure provides an optimal framework for interacting with enzyme active sites.
The synthetic approaches to pyrazolopyridine compounds have evolved significantly, with researchers developing increasingly efficient methodologies for accessing diverse substitution patterns. Modern synthetic strategies typically involve either the annulation of a pyridine fragment to an amino-substituted pyrazole ring or the annulation of a pyrazole ring to a functionalized pyridine core. The choice of synthetic approach often depends on the specific substitution pattern desired and the availability of starting materials.
Current research trends in pyrazolopyridine chemistry focus on developing structure-activity relationships that can guide the rational design of new compounds with improved biological properties. The systematic variation of substituents, such as the chlorine and methyl groups present in this compound, provides valuable insights into how structural modifications influence biological activity. This approach has led to the identification of key structural features that are essential for biological activity while highlighting positions where modifications can be made to optimize properties such as solubility, stability, and selectivity.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows the established conventions for naming fused heterocyclic systems, providing a clear and unambiguous identification of the compound structure. The name begins with the substituents listed in alphabetical order with their corresponding position numbers, followed by the core heterocyclic system designation. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom, distinguishing it from possible tautomeric forms.
The structural classification of this compound places it within the broader category of azaindazoles, specifically as a member of the pyrazolo[4,3-b]pyridine subfamily. The numbering system for this bicyclic framework follows established conventions where the pyrazole ring occupies positions 1-3 and the pyridine ring spans positions 4-7. The fusion pattern [4,3-b] indicates that the pyrazole ring is fused to the pyridine ring between positions 4 and 3, creating a specific geometric arrangement that influences the compound's chemical and biological properties.
Table 1: Structural and Physical Properties of this compound
The compound can also be classified according to its functional group content, containing both halogen (chlorine) and alkyl (methyl) substituents attached to the heterocyclic core. This substitution pattern places it within the category of halogenated methylpyrazolopyridines, a subclass that has received considerable attention due to the combined electronic effects of these substituents. The chlorine atom introduces electron-withdrawing character while the methyl group provides electron-donating properties, creating a balanced electronic environment that can be fine-tuned for specific applications.
Table 2: Comparative Analysis of Related Pyrazolopyridine Compounds
| Compound | Molecular Formula | Key Structural Features | CAS Number |
|---|---|---|---|
| 1H-Pyrazolo[4,3-b]pyridine | C6H5N3 | Unsubstituted parent compound | 272-51-5 |
| This compound | C7H6ClN3 | Chloro and methyl substitution | 864775-64-4 |
| 3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid | C7H5N3O2 | Methyl and carboxylic acid groups | Not specified |
| 5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | C7H4ClN3O2 | Chloro and carboxylic acid groups | 2060591-07-1 |
The structural classification also encompasses the compound's position within the broader landscape of nitrogen-containing heterocycles. As a member of the diazine family, specifically a pyrazolopyridine, it shares structural similarities with other important heterocyclic frameworks such as quinazolines, quinoxalines, and pteridines. However, the specific fusion pattern and substitution profile of this compound create unique properties that distinguish it from these related compounds.
Properties
IUPAC Name |
5-chloro-3-methyl-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-7-5(11-10-4)2-3-6(8)9-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKVEOICHOSVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a chlorine atom at the fifth position and a methyl group at the third position of the pyrazole ring. This unique substitution pattern contributes to its reactivity and biological interactions. The molecular formula is C_7H_7ClN_2, with a molecular weight of approximately 158.6 g/mol.
Biological Activities
Research indicates that compounds containing the pyrazolo[4,3-b]pyridine scaffold exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have shown that derivatives of this compound act as potent inhibitors of various kinases involved in cancer progression. For instance, one study reported IC50 values of 0.057 μM against specific cancer cell lines, indicating strong inhibitory effects compared to standard treatments like sorafenib.
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
- Antimicrobial Activity : this compound has also been evaluated for its antimicrobial potential against various pathogens. Its derivatives have shown effectiveness against bacterial strains, making it a candidate for developing new antibiotics .
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Kinase Inhibition : The compound's ability to inhibit cyclin-dependent kinases (CDKs) is crucial for its anticancer properties. It has been shown to selectively inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and HCT116 .
- Protein-Ligand Interactions : Studies utilizing molecular docking simulations suggest that the compound binds effectively to the ATP-binding site of kinases, disrupting their function and signaling pathways associated with cancer cell proliferation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of this compound on various human tumor cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at low micromolar concentrations .
- Anti-inflammatory Research : Another investigation focused on the compound's anti-inflammatory effects in animal models of arthritis. The results demonstrated a reduction in joint swelling and inflammation markers, suggesting its potential use in treating inflammatory disorders .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at fifth position | Anticancer, anti-inflammatory |
| 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine | Bromine at fifth position | Anticancer; different reactivity profile |
| 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | Chlorine at fourth position | Strong kinase inhibition |
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural analogues and their differences:
Key Observations :
- Functional Groups : Carboxylic acid derivatives (e.g., 5-chloro-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) exhibit improved aqueous solubility, making them suitable for formulation in drug development .
- Fused Systems: Hybrids with thienopyrimidine and coumarin moieties () demonstrate dual functionality—anticancer activity and fluorescence properties—due to extended π-conjugation .
Physicochemical Properties
- Thermal Stability: Crystallographic data for analogues (e.g., monoclinic crystal system in ) suggest that substituents like thiopyran rings enhance thermal stability, which is critical for solid-state formulations .
Preparation Methods
Experimental Conditions and Yields
| Entry | 2-Chloro-3-pyridyl Formaldehyde (g/mmol) | Oxammonium Hydrochloride (g, molar ratio) | Triethylamine (ml) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Product Mass (g) |
|---|---|---|---|---|---|---|---|
| 1 | 20 g (141.3 mmol) | 10 g (1:1) | 100 ml | 60 | 6 | 43 | 7.3 |
| 2 | 20 g (141.3 mmol) | 50 g (5:1) | 100 ml | 60 | 8 | 71 | 12 |
| 3 | 20 g (141.3 mmol) | 25 g (2.5:1) | 100 ml | 60 | 8 | 85 | 15.2 |
The optimal molar ratio of oxammonium hydrochloride to 2-chloro-3-pyridyl formaldehyde was found to be around 2.5:1, providing the highest yield of 85%.
The reaction proceeds via ring closure forming the pyrazolo[3,4-b]pyridine core, which is structurally related to the pyrazolo[4,3-b]pyridine scaffold.
The process benefits from cheap and readily available starting materials, mild reaction conditions, and simple work-up procedures, making it suitable for industrial-scale synthesis.
Preparation via SNAr and Modified Japp–Klingemann Reaction
An advanced and efficient synthetic route for pyrazolo[4,3-b]pyridines, including derivatives like 5-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine, involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction starting from 2-chloro-3-nitropyridines.
Key Steps in the Method
Step 1: SNAr Reaction
2-Chloro-3-nitropyridines react with ethyl acetoacetate in the presence of sodium hydride (NaH) to form pyridinyl keto esters. These intermediates exist predominantly in their enol tautomeric form.Step 2: Azo Coupling
The keto esters undergo azo coupling with stable arenediazonium tosylates under non-aqueous conditions in the presence of pyridine, forming azo compounds quantitatively.Step 3: Deacetylation and Pyrazole Ring Annulation
Treatment of azo compounds with secondary amines such as pyrrolidine facilitates deacetylation and cyclization, leading to the formation of the pyrazolo[4,3-b]pyridine core in a one-pot manner.
Mechanistic Insights
An unusual C-N migration (acetyl group migration) occurs during the process, forming N-acetyl-N-arylhydrazone intermediates, which convert to the target pyrazolo[4,3-b]pyridines upon heating with pyrrolidine.
The nucleophilic attack on the electron-deficient N=N bond initiates the rearrangement, followed by ring closure to form the heterocyclic system.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-chloro-3-nitropyridine + ethyl acetoacetate + NaH | Pyridinyl keto ester (enol form predominant) |
| 2 | Pyridinyl keto ester + arenediazonium tosylate + pyridine | Azo compound (quantitative yield) |
| 3 | Azo compound + pyrrolidine, 40 °C | Pyrazolo[4,3-b]pyridine derivative |
Scope and Yields
This method tolerates various electron-withdrawing and electron-donating substituents on the aryl group, affording pyrazolo[4,3-b]pyridines in moderate to high yields.
The one-pot nature of the reaction enhances operational simplicity and efficiency.
The method has been successfully extended to the synthesis of related heterocycles such as indazoles, demonstrating its versatility.
Comparative Analysis of Preparation Methods
| Feature | Ring-Closure Method (Oxammonium Hydrochloride) | SNAr + Modified Japp–Klingemann Method |
|---|---|---|
| Starting Materials | 2-chloro-3-pyridyl formaldehyde | 2-chloro-3-nitropyridines, ethyl acetoacetate |
| Catalyst/Base | Oxammonium hydrochloride, triethylamine | Pyridine, pyrrolidine |
| Solvent | Dimethylformamide (DMF) | DMF (for SNAr), non-aqueous conditions |
| Reaction Temperature | 60 °C | Room temperature to 40 °C |
| Reaction Time | 6–8 hours | Minutes to hours (one-pot) |
| Yield | Up to 85% | Moderate to high (varies with substituents) |
| Mechanistic Complexity | Direct ring closure | Multi-step involving azo coupling and rearrangement |
| Industrial Suitability | High, due to mild conditions and simple work-up | High, due to operational simplicity and one-pot process |
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves cyclocondensation of 1,3-dialkyl-1H-pyrazole-5-amine precursors with halogenated pyridine derivatives under acidic or catalytic conditions. For example, describes pyrazolo[3,4-b]pyridine synthesis using 1,3-dialkyl-1H-pyrazole-5-amine as a starting material, with variations in solvent (e.g., ethanol, DMF) and temperature (reflux at 80–120°C) to control yield. Optimization may include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Solvent effects : Polar aprotic solvents (DMF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity isolation .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD) : Definitive for absolute configuration. and report monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 8.8731 Å, β = 96.689°), validating fused pyrazole-pyridine ring systems .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions. For example, the methyl group at position 3 appears as a singlet (~δ 2.5 ppm), while the pyridine proton environments differ based on chlorine’s electron-withdrawing effects .
Q. What analytical techniques are suitable for assessing the purity of this compound?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). highlights retention time consistency for pyrazole derivatives.
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 217.65 for C₁₁H₈ClN₃) and isotopic patterns matching chlorine .
- Melting point analysis : Sharp melting points (e.g., 273–278.5°C for related compounds in ) indicate purity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental data (e.g., XRD vs. DFT-optimized structures)?
Methodological Answer:
- Validate computational models : Compare DFT-optimized bond lengths/angles with XRD data (e.g., C–C bond lengths in : mean 0.004 Å). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental geometries .
- Troubleshoot discrepancies : If NMR chemical shifts conflict with predicted spectra, reassess solvent effects or conformational flexibility using molecular dynamics simulations .
Q. What strategies improve regioselectivity in electrophilic substitution reactions on the pyrazolo[4,3-b]pyridine scaffold?
Methodological Answer:
- Directing groups : Introduce temporary substituents (e.g., sulfonamides in ) to guide chlorination or methylation.
- Reaction conditions : Use low-temperature nitration (HNO₃/H₂SO₄ at 0°C) to favor substitution at electron-rich positions. demonstrates regiocontrol in aldehyde functionalization via piperidine-mediated coupling .
Q. How can stability and degradation pathways of this compound be studied under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to stress conditions (pH 1–13, 40–80°C) and monitor via LC-MS. suggests hydrolytic susceptibility at the pyridine nitrogen.
- Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify oxidation sites. Couple with HPLC-MS/MS for metabolite profiling .
Q. What computational tools are effective for structure-activity relationship (SAR) studies of pyrazolo[4,3-b]pyridine derivatives?
Methodological Answer:
- Molecular docking : Software like MOE () predicts binding modes to target proteins (e.g., kinases). Validate with experimental IC₅₀ values.
- QSAR models : Use descriptors (logP, polar surface area) to correlate substituent effects with bioactivity. links chloro and methyl groups to enhanced binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
